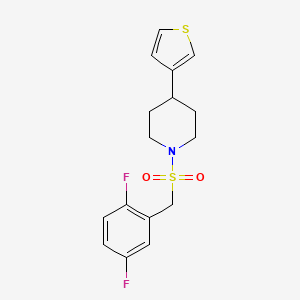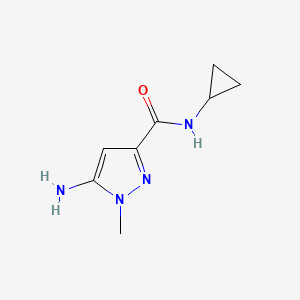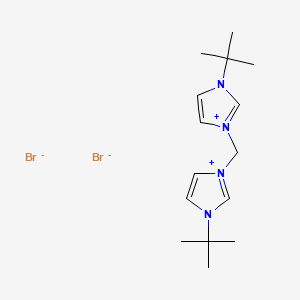![molecular formula C26H25N3O4S2 B2887942 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-59-6](/img/structure/B2887942.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and studied for their antimicrobial properties . They have been found to show potent antimicrobial activity against a variety of bacterial and fungal strains .
Synthesis Analysis
The synthesis of similar compounds, quinazolin-4(3H)-one derivatives, involves treating 2-hydrazinylquinazolin-4(3H)-one with different carbonyl compounds to afford the hydrazone derivatives . The hydrazone derivatives are then treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the synthesis analysis section above .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Innovative synthesis methods have been developed for molecules similar to the queried chemical structure, focusing on their bioactive molecule construction and characterization. For instance, Patel et al. (2009) discussed the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological screening, emphasizing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Chemical Structures : Studies like that by Rahman et al. (2014) investigated quinazoline derivatives, searching for hybrid molecules as diuretic and antihypertensive agents. This research highlights the importance of specific substituents in enhancing biological activity and provides a foundation for understanding how modifications to the benzothiazole and isoquinoline components can influence drug efficacy (Rahman et al., 2014).
Biological and Pharmacological Applications
Anticancer Properties : Shao et al. (2014) discovered novel PI3K inhibitors and anticancer agents based on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, underlining the potential of such compounds in targeting the PI3K/AKT/mTOR pathway for cancer treatment. Their work provides insights into the anticancer applications of similar molecular structures (Shao et al., 2014).
Antimicrobial and Anti-Inflammatory Activities : Habib et al. (2013) synthesized novel quinazolinone derivatives, including benzothiazoles, to evaluate their antimicrobial activity. Their findings contribute to the understanding of how structural variations can impact biological activity, potentially leading to new therapeutic agents (Habib et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-29-24-22(33-2)9-6-10-23(24)34-26(29)27-25(30)19-11-13-21(14-12-19)35(31,32)28-16-15-18-7-4-5-8-20(18)17-28/h4-14H,3,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUYRFNJYIQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)


![3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2887872.png)
![N-(4-chlorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2887874.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)
![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)